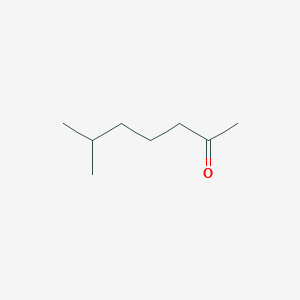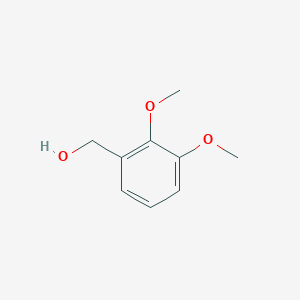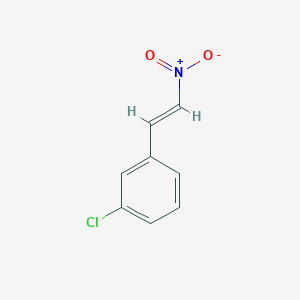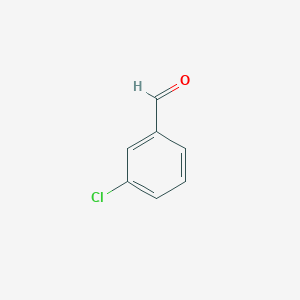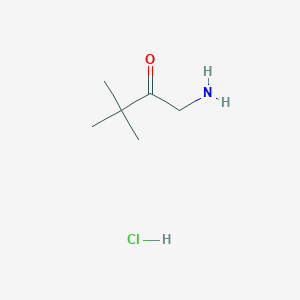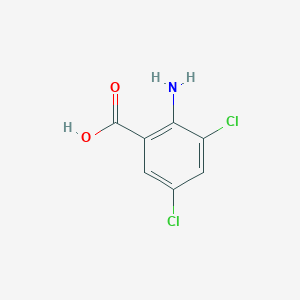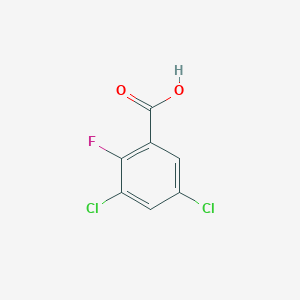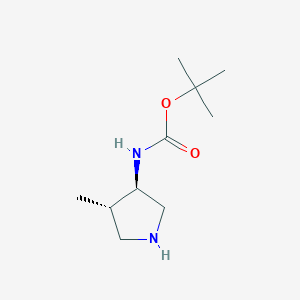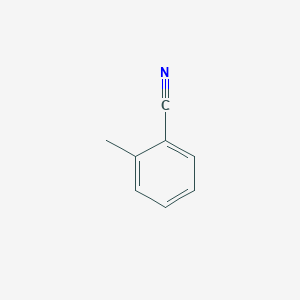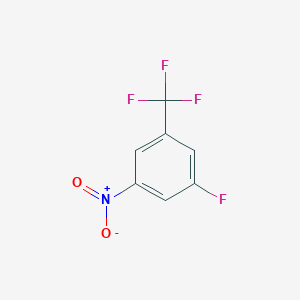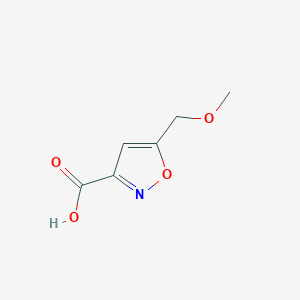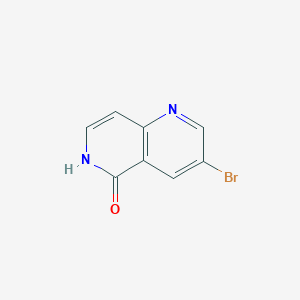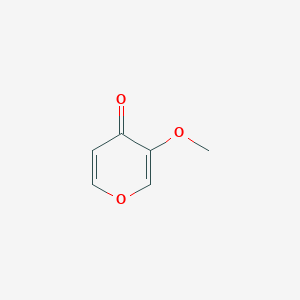
3-Methoxypyran-4-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-Methoxypyran-4-one involves multiple steps, including regiospecific synthesis techniques for creating heterocyclic compounds with aldehyde functionality. For example, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been utilized as a three-carbon synthon for the efficient regiospecific synthesis of five and six-membered heterocycles, demonstrating the versatility of methoxy-pyranone derivatives in synthesizing complex molecules (Mahata et al., 2003).
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, has been characterized using a combination of spectroscopic techniques and theoretical methods, including X-ray crystallography and density functional theory (DFT) calculations. These studies provide insights into the geometric and electronic structure of methoxy-pyranone derivatives, which are crucial for understanding their reactivity and properties (Düğdü et al., 2013).
Chemical Reactions and Properties
Methoxy-pyranone compounds participate in a variety of chemical reactions, demonstrating their reactivity and potential for further functionalization. For instance, methyl 4-aminopyrrole-2-carboxylates have been synthesized in a one-pot mode through a relay catalytic cascade reaction, showcasing the chemical versatility of methoxy-substituted compounds in synthesizing nitrogen-containing heterocycles (Galenko et al., 2015).
Physical Properties Analysis
The physical properties of 3-Methoxypyran-4-one and related compounds, such as solubility, melting points, and crystalline structure, are determined by their molecular structure. X-ray crystallography studies have provided detailed information on the crystalline structures of these compounds, contributing to our understanding of their physical properties and how these properties influence their chemical reactivity and applications in synthesis (Simon et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles : It is used as a precursor for synthesizing 2-substituted furan-fused heterocycles through various chemical reactions. This process involves sequential Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions (Conreaux et al., 2008).
Chemical Behavior Study : 3-Methoxypyran-4-one aids in studying the chemical behavior of certain compounds and their corresponding ions, which is important for understanding complex chemical interactions (El-Deen & Ibrahim, 2003).
Analgesic and Anti-inflammatory Activities : Compounds synthesized from 3-methoxypyran-4-one have shown potential analgesic and anti-inflammatory activities, indicating its significance in pharmaceutical research (Hirao et al., 1985).
Anticancer Properties : It has demonstrated superior anticancer properties, especially against leukemia cells, due to its copper-nuclease activity. This highlights its potential in developing cancer therapies (Melvin et al., 2001).
Release of Gases : A derivative of 3-Methoxypyran-4-one, 3-(3-carboxyphenylaminomethylene)-2-methoxychroman-4-one, is thermally stable at room temperature and releases gases like CH3OH, CO2, CO, and phenol, demonstrating its potential in chemical applications (Dziewulska-Kułaczkowska & Bartyzel, 2013).
Iron(III) Binding : Orally active 3-hydroxypyridin-4-ones, related to 3-Methoxypyran-4-one, selectively bind iron(III) and are efficiently absorbed in patients with ß-thalassaemia, indicating their importance in treating iron overload conditions (Saghaie & Hider, 2009).
Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial activity, particularly against Trichophytons, suggesting their use in developing new antimicrobial agents (Nakazumi et al., 1984).
Optical Properties : A derivative, 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (MNC), shows significant second-and third-order nonlinear optical properties, making it relevant in optical technologies (Maidur et al., 2017).
Eigenschaften
IUPAC Name |
3-methoxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-8-6-4-9-3-2-5(6)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLONNGPPUOEELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypyran-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



